molecular formula C16H20NO4P B14151019 Dimethyl phenyl-p-methoxyanilinomethylphosphonate CAS No. 78081-97-7

Dimethyl phenyl-p-methoxyanilinomethylphosphonate

Cat. No.: B14151019
CAS No.: 78081-97-7
M. Wt: 321.31 g/mol
InChI Key: RFFJWFUHZSACJP-UHFFFAOYSA-N
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Description

Dimethyl phenyl-p-methoxyanilinomethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl phenyl and p-methoxyanilinomethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl phenyl-p-methoxyanilinomethylphosphonate can be synthesized through the reaction of dimethyl phenylphosphine with p-methoxyanilinomethyl chloride under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the product. Key parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl phenyl-p-methoxyanilinomethylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted phosphonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphine derivatives

    Substitution: Substituted phosphonates

Scientific Research Applications

Dimethyl phenyl-p-methoxyanilinomethylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with cellular targets.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl phenyl-p-methoxyanilinomethylphosphonate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In cellular systems, it can induce oxidative stress and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylphenylphosphine
  • Dimethyl (phenyl)phosphane
  • N,N-Dimethyl-p-phenylenediamine

Uniqueness

Dimethyl phenyl-p-methoxyanilinomethylphosphonate is unique due to the presence of both phosphonate and p-methoxyanilinomethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

78081-97-7

Molecular Formula

C16H20NO4P

Molecular Weight

321.31 g/mol

IUPAC Name

N-[dimethoxyphosphoryl(phenyl)methyl]-4-methoxyaniline

InChI

InChI=1S/C16H20NO4P/c1-19-15-11-9-14(10-12-15)17-16(22(18,20-2)21-3)13-7-5-4-6-8-13/h4-12,16-17H,1-3H3

InChI Key

RFFJWFUHZSACJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=CC=CC=C2)P(=O)(OC)OC

Origin of Product

United States

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